

# Application of Phenyl Fluorosulfate in Synthetic Organic Chemistry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Phenyl fluorosulfate	
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### Introduction

Phenyl fluorosulfate and its derivatives, more broadly known as aryl fluorosulfates, have emerged as remarkably versatile and powerful reagents in modern synthetic organic chemistry. Initially explored for their unique reactivity, they have gained significant traction due to their pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This novel class of reactions, characterized by its high efficiency and specificity, has propelled aryl fluorosulfates to the forefront of various chemical disciplines, including medicinal chemistry, chemical biology, and materials science.

Aryl fluorosulfates are lauded for their exceptional stability under many physiological and synthetic conditions, yet they exhibit tunable reactivity, participating in a range of transformations.[1][2][3] They serve as effective partners in cross-coupling reactions, offering a cost-effective and less toxic alternative to commonly used triflates.[4][5] Furthermore, their unique ability to selectively react with specific amino acid residues has established them as invaluable tools for chemical biology and drug discovery, enabling the development of novel covalent inhibitors and chemical probes.[2][6] This document provides a comprehensive overview of the applications of **phenyl fluorosulfate**, complete with detailed experimental protocols and quantitative data to facilitate its adoption in the laboratory.



## **Key Applications**

The utility of **phenyl fluorosulfate** in synthetic organic chemistry is diverse, with key applications including:

- SuFEx Click Chemistry: Acting as a cornerstone of SuFEx, **phenyl fluorosulfate** enables the rapid and efficient formation of strong covalent bonds. This has been particularly impactful in the late-stage functionalization of complex molecules and the synthesis of radiolabeled compounds for PET imaging.[1][7]
- Cross-Coupling Reactions: Aryl fluorosulfates have proven to be excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9]
- Chemical Biology and Drug Discovery: The selective reactivity of the fluorosulfate group towards certain amino acid residues, such as tyrosine, lysine, and serine, has been exploited to design potent and selective covalent inhibitors and chemical probes for target identification and validation.[2][3]
- Synthesis of Bioactive Molecules: The stability and reactivity profile of the fluorosulfate moiety has been leveraged in the synthesis of various bioactive compounds, including derivatives of natural products and pharmaceuticals.[10][11]

### **Data Presentation**

Table 1: Stability of Phenyl Fluorosulfate Under Various Conditions



Condition	Time (h)	Remaining Phenyl Fluorosulfate (%)	Reference
Aniline (reflux)	3	>99	[1]
1 M HCl (aq)	24	~100	[1]
50% TFA in DCM	24	~100	[1]
pH 7.4 buffer, 37 °C	168 (1 week)	>95	[1]
pH 10 buffer	24	~90	[1]
0.025 M NaOH (aq)	0.33 (t½ = 20 min)	50	[1]
pH 7.4 buffer + Lysine	48	~90	[1]
pH 7.4 buffer + Glutathione	48	~90	[1]

Table 2: Radiochemical Yields of Aryl [18F]Fluorosulfates

via SuFEx Reaction

Substrate	Radiochemical Yield (RCY, %)	Reference
3-Ethynylphenyl fluorosulfate	99.3 ± 0.6	[1]
Various aryl and heteroaryl fluorosulfates (25 examples)	83 - 100 (median 98)	[1]
[ <sup>18</sup> F]35 (cold fluorosulfate precursor)	85 - 93	[1]

# Table 3: Phenyl Fluorosulfate in Palladium-Catalyzed Cross-Coupling Reactions



Reaction Type	Coupling Partner	Catalyst/ Ligand	Base	Solvent	Yield (%)	Referenc e
Suzuki- Miyaura	Arylboronic acid	Pd(OAc) <sub>2</sub> / SPhos	КзРО4	Toluene/H <sub>2</sub> O	67-99	[8]
Suzuki- Miyaura	(Hetero)ary I boronic acids	Pd(OAc) <sub>2</sub> / RuPhos	K₂CO₃	1,4- dioxane/H <sub>2</sub> O	Moderate to excellent	[8]
Sonogashir a	Terminal alkyne	Pd(dba) <sub>2</sub> /X antphos	CS2CO3	1,4- dioxane	Not specified	[9]
Buchwald- Hartwig	Aniline	[Pd(cinnam yl)Cl] <sub>2</sub> /Xant Phos	NaOtBu	Toluene	Not specified	[9]

Note: Yields are reported as ranges from the cited literature and may vary depending on the specific substrate.

### **Experimental Protocols**

# Protocol 1: General Procedure for the Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride (SO<sub>2</sub>F<sub>2</sub>) Gas

This protocol describes a general method for the synthesis of aryl fluorosulfates from the corresponding phenols using sulfuryl fluoride gas.

#### Materials:

- Phenol derivative
- Sulfuryl fluoride (SO<sub>2</sub>F<sub>2</sub>) gas
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
- Two-chamber reactor (or a sealed vessel)



#### Procedure:

- In a two-chamber reactor, dissolve the phenol derivative (1.0 equiv) and DBU (1.2 equiv) in anhydrous DCM in one chamber.
- In the other chamber, place a source for the slow release of SO<sub>2</sub>F<sub>2</sub> gas, or carefully introduce SO<sub>2</sub>F<sub>2</sub> gas into the reaction vessel. Caution: SO<sub>2</sub>F<sub>2</sub> is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
- Seal the reactor and stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, carefully vent the excess SO<sub>2</sub>F<sub>2</sub> gas into a scrubbing solution (e.g., concentrated NaOH).
- Quench the reaction mixture with saturated aqueous ammonium chloride solution.
- Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluorosulfate.

# Protocol 2: Ultrafast Late-Stage [18F]Radiosynthesis via Sulfur [18F]Fluoride Exchange ([18F]SuFEx)

This protocol is adapted from the work of a study on ultrafast radiosynthesis.[1]

#### Materials:

- Aryl fluorosulfate precursor (e.g., 3-ethynylphenyl fluorosulfate)
- Potassium [18F]fluoride (K[18F]F)
- [2.2.2]-Kryptand (Kryptofix 222)



- Anhydrous acetonitrile (MeCN)
- · Automated radiosynthesis module
- C18 cartridge for purification

#### Procedure:

- Azeotropically dry the K[18F]F with acetonitrile in the reaction vessel of the automated radiosynthesizer.
- Add a solution of [2.2.2]-Kryptand in anhydrous MeCN to the dried K[18F]F to form the K/[2.2.2]-cryptand-[18F]F complex.
- Add a solution of the aryl fluorosulfate precursor (0.1 mg, 0.5 μmol) in anhydrous MeCN (0.5 mL) to the reaction vessel.
- Allow the reaction to proceed at room temperature for 30 seconds.
- Quench the reaction with water.
- Load the crude reaction mixture onto a C18 cartridge.
- Wash the cartridge with water to remove unreacted [18F]fluoride and other polar impurities.
- Elute the desired aryl [18F]fluorosulfate product with an appropriate organic solvent (e.g., ethanol or acetonitrile).
- Analyze the radiochemical yield and purity by radio-HPLC.

# Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorosulfates

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of aryl fluorosulfates with boronic acids.[8]

#### Materials:



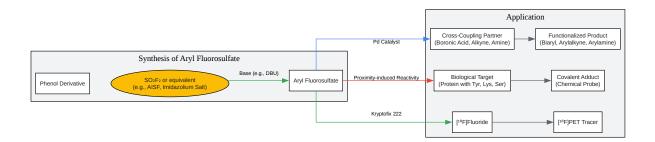
- Aryl fluorosulfate (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K₃PO₄, 3.0 equiv)
- Toluene and water (e.g., 10:1 v/v)
- · Nitrogen or Argon atmosphere

#### Procedure:

- To an oven-dried reaction vial, add the aryl fluorosulfate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
- Evacuate and backfill the vial with an inert atmosphere (nitrogen or argon) three times.
- Add degassed toluene and water to the reaction vial.
- Seal the vial and heat the reaction mixture at 100 °C for 12-18 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

# **Mandatory Visualization**

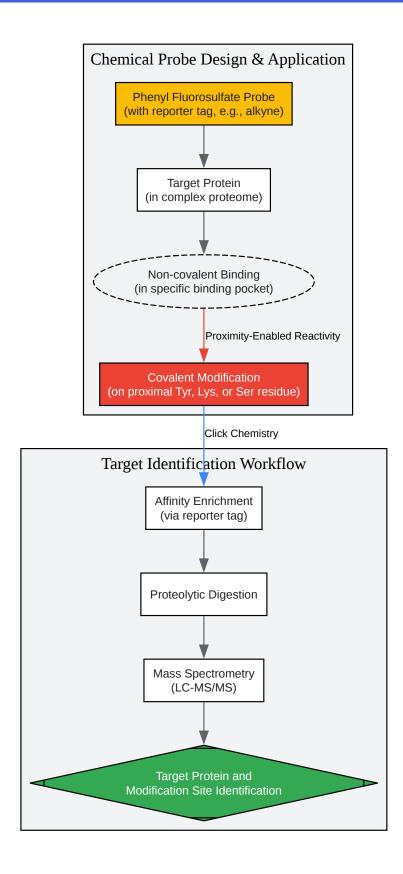




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Caption: General workflow for the synthesis and application of aryl fluorosulfates.





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Caption: Logical workflow for using **phenyl fluorosulfate** probes in chemical biology.



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